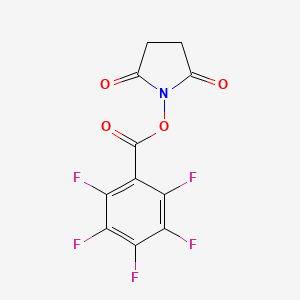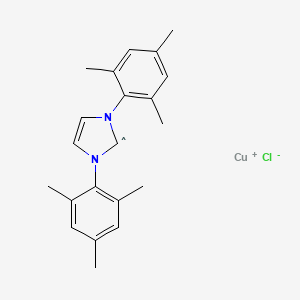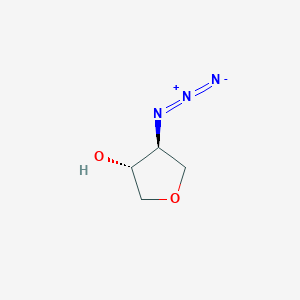
N-Succinimidyl pentafluorobenZoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Succinimidyl pentafluorobenZoate is a chemical compound that combines the properties of pentafluorobenzoic acid and succinimidyl ester. This compound is widely used in various scientific fields due to its reactivity and stability. It is particularly known for its role in bioconjugation, where it is used to label or crosslink biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Succinimidyl pentafluorobenZoate is typically synthesized through the reaction of pentafluorobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction conditions usually involve dissolving the reactants in an organic solvent like dichloromethane or dimethylformamide and stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of pentafluorobenzoic acid succinimidyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to ensure precise control over reaction conditions and to maximize yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Succinimidyl pentafluorobenZoate primarily undergoes nucleophilic substitution reactions. The succinimidyl ester group is highly reactive towards nucleophiles, particularly primary amines, forming stable amide bonds. This reactivity makes it an excellent reagent for bioconjugation and labeling of proteins and other biomolecules .
Common Reagents and Conditions
The common reagents used in reactions involving pentafluorobenzoic acid succinimidyl ester include primary amines, which react with the succinimidyl ester group. The reactions are typically carried out in aqueous or organic solvents under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving pentafluorobenzoic acid succinimidyl ester are amide-linked conjugates. These products are stable and can be used in various applications, including protein labeling and crosslinking .
Aplicaciones Científicas De Investigación
N-Succinimidyl pentafluorobenZoate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex molecules and in the modification of surfaces to introduce functional groups.
Biology: It is widely used for labeling proteins, peptides, and other biomolecules, facilitating the study of biological processes.
Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in the field of targeted drug delivery.
Mecanismo De Acción
The mechanism of action of pentafluorobenzoic acid succinimidyl ester involves the formation of stable amide bonds with primary amines. The succinimidyl ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of an amide bond. This reaction is highly specific and efficient, making it a valuable tool for bioconjugation and labeling .
Comparación Con Compuestos Similares
Similar Compounds
N-hydroxysuccinimide esters: These compounds share similar reactivity with primary amines and are widely used in bioconjugation.
Imidoesters: These compounds also react with primary amines but form imido bonds instead of amide bonds.
Isothiocyanates: These compounds react with primary amines to form thiourea bonds and are used in fluorescent labeling.
Uniqueness
N-Succinimidyl pentafluorobenZoate is unique due to the presence of the pentafluorobenzoic acid moiety, which enhances its reactivity and stability. The fluorine atoms increase the electron-withdrawing capability of the compound, making the succinimidyl ester group more reactive towards nucleophiles. This property makes it particularly useful in applications requiring high specificity and efficiency .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,3,4,5,6-pentafluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F5NO4/c12-6-5(7(13)9(15)10(16)8(6)14)11(20)21-17-3(18)1-2-4(17)19/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEIFWAZIALOFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8118386.png)









